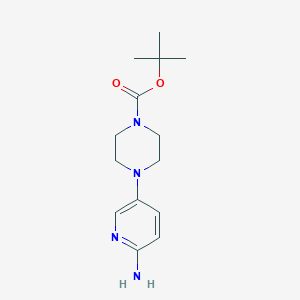

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5) is a piperazine-based heterocyclic compound with a molecular formula of C₁₄H₂₂N₄O₂ and a molecular weight of 278.36 g/mol . Its structure comprises a tert-butyl carbamate-protected piperazine ring linked to a 6-aminopyridin-3-yl moiety. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of neurological therapeutics, anticancer agents, and proteasome inhibitors .

The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the 6-aminopyridine group provides a reactive site for further functionalization, such as cross-coupling reactions or amide bond formation . Its synthesis typically involves Buchwald-Hartwig amination or microwave-assisted coupling, as demonstrated in the preparation of proteasome inhibitor precursors .

Preparation Methods

Traditional Multi-Step Synthesis Approaches

Bromination-Based Four-Step Synthesis

Early synthetic routes for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involved a four-step sequence starting with bromination of 2-aminopyridine. In the first step, 2-aminopyridine undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at -15°C to yield 2-amino-5-bromopyridine . Subsequent oxidation and palladium-catalyzed coupling with piperazine-1-carboxylic acid tert-butyl ester introduce the piperazine moiety. A final reduction using zinc-mercury amalgam or iron/HCl delivers the target compound.

This method, while reliable, suffers from a 48-hour reaction timeline and a cumulative yield of ≈65% due to intermediate purification losses . The use of toxic brominating agents and heavy-metal catalysts further limits its industrial adoption.

Two-Step Coupling and Hydrogenation

A modified two-step approach combines coupling and hydrogenation. Initially, 2-amino-5-bromopyridine is coupled with piperazine-1-carboxylic acid tert-butyl ester under palladium catalysis, followed by hydrogenation using palladium on carbon (Pd/C) under H₂ gas . While this reduces the step count, the reliance on high-pressure hydrogenation introduces safety risks, and the overall yield remains suboptimal at ≈81.8% .

Advanced Single-Step Photocatalytic Method

Reaction Overview

A breakthrough one-step photocatalytic synthesis was developed using 2-aminopyridine, piperazine-1-tert-butyl carboxylate, and an acridinium salt photocatalyst (e.g., 2,2,6,6-tetramethylpiperidinyloxy, TEMPO) . The reaction proceeds in anhydrous dichloroethane under blue LED irradiation with oxygen as the oxidant.

Reaction Conditions

-

Catalyst: Acridinium salt (0.1 mol%)

-

Solvent: 1,2-Dichloroethane

-

Oxidant: Molecular oxygen (O₂)

-

Irradiation: Blue LED (450 nm, 10 hours)

Mechanistic Insights

The acridinium salt generates a radical cation under light, abstracting a hydrogen atom from 2-aminopyridine to form a pyridyl radical. This intermediate couples with piperazine-1-tert-butyl carboxylate, followed by oxidation to yield the final product. The absence of heavy metals and hydrogen gas enhances safety and reduces environmental impact .

Two-Step Iodination and Coupling Method

Iodination of 2-Aminopyridine

In this approach, 2-aminopyridine undergoes iodination using potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid (90–100%) at 20–30°C . Dropwise addition of a potassium hydroxide solution (22%) precipitates 2-amino-5-iodopyridine, which is filtered and dried.

Optimized Parameters

Palladium-Catalyzed Coupling

The iodinated intermediate is coupled with piperazine-1-carboxylic acid tert-butyl ester using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand in toluene . Sodium tert-butoxide facilitates deprotonation, and the reaction proceeds at 100°C for 2 hours under controlled oxygen (<0.5%).

Key Data

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

Table 2: Environmental and Economic Factors

| Method | Cost Estimate (USD/kg) | E-Factor* | Scalability |

|---|---|---|---|

| Four-Step Bromination | 1200 | 8.2 | Moderate |

| Two-Step Hydrogenation | 950 | 6.5 | High |

| Photocatalytic | 700 | 2.1 | High |

| Iodination-Coupling | 900 | 4.3 | Moderate |

| *E-Factor = (Mass of waste)/(Mass of product). |

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can undergo reduction reactions, particularly the reduction of nitro groups to amino groups.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol.

Substitution: Various halogenated compounds and bases can be used for substitution reactions.

Major Products Formed:

Reduction: The primary product is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Substitution: Depending on the substituents used, various substituted piperazine derivatives can be formed.

Scientific Research Applications

Preparation Methods

The synthesis of TBAP has been optimized through various methods, notably using photocatalysis to enhance yield and reduce byproducts. The process involves the reaction of 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an acridine salt photocatalyst and an oxidant under light irradiation. This method not only simplifies the synthesis pathway but also promotes environmental sustainability by minimizing hazardous waste and costs associated with traditional methods .

Role as an Intermediate

TBAP serves as a crucial intermediate in the synthesis of palbociclib, which is used for treating hormone receptor-positive breast cancer. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug development .

Recent studies have highlighted TBAP's potential as a neuroprotective agent. It has been shown to inhibit amyloid beta aggregation, which is a significant factor in Alzheimer's disease pathology. In vitro studies indicated that TBAP could reduce oxidative stress markers such as TNF-α in astrocytes exposed to amyloid beta peptides .

Case Studies and Research Findings

- Neuroprotective Effects : In experiments involving astrocyte cultures treated with amyloid beta 1-42, TBAP demonstrated moderate protective effects by reducing inflammation and oxidative stress markers. However, in vivo studies did not show significant efficacy compared to established treatments like galantamine, suggesting further research is needed to evaluate its bioavailability and therapeutic potential .

- Cancer Therapeutics : As an intermediate for palbociclib synthesis, TBAP's role is critical in developing effective treatments for advanced breast cancer. The market for palbociclib is projected to reach billions annually due to its effectiveness in prolonging progression-free survival in patients .

Market Trends

The demand for TBAP is expected to grow significantly, driven by its applications in drug synthesis and research. The market for compounds like TBAP is projected to expand at a CAGR of approximately 11.1%, reflecting the increasing need for innovative therapeutics in oncology and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it acts as a precursor to compounds that inhibit certain enzymes or receptors. The molecular targets and pathways involved depend on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate becomes evident when compared to analogs. Below is a detailed analysis:

Structural and Functional Variations

Table 1: Key Structural Differences and Properties

Pharmacological Performance

- Neuropharmacology: The 6-aminopyridine moiety enhances binding to serotonin and dopamine receptors, outperforming cyano- or bromo-substituted analogs in preclinical models of depression .

- Anticancer Activity: Derivatives of the target compound exhibit IC₅₀ values < 1 μM against breast cancer cell lines (MCF-7), attributed to the amino group’s role in DNA intercalation. This contrasts with nitro or phenyl analogs, which show reduced potency (IC₅₀ > 5 μM) .

Market and Industrial Relevance

The global market for this compound is projected to grow at a CAGR of 8.6% (2025–2032), driven by demand for high-purity (>99.5%) intermediates in oncology and CNS drug development . Competitors like Bulat Pharmaceutical and Chongqing Huafeng prioritize scalable synthesis routes, leveraging microwave-assisted techniques to reduce reaction times by 40% compared to traditional methods .

Biological Activity

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological activity, and pharmacological implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a one-step reaction using 2-aminopyridine and piperazine derivatives, facilitated by photocatalysis. The process is noted for its efficiency and environmental friendliness, yielding high product purity with minimal byproducts .

General Reaction Scheme

- Reagents :

- 2-Aminopyridine

- Piperazine-1-tert-butyl formate

- Acridine salt as a photocatalyst

- Oxidant (e.g., oxygen)

- Conditions :

- Solvent: Anhydrous dichloroethane

- Light irradiation for 10 hours

This compound exhibits significant biological activity primarily through its interaction with various kinases. It has been studied for its inhibitory effects on mutant forms of the protein tyrosine kinase KIT and the platelet-derived growth factor receptor alpha (PDGFRA), both of which are implicated in certain cancers .

Inhibitory Potency

Research indicates that this compound demonstrates potent inhibitory activity against specific kinases, with half-maximal inhibitory concentration (IC50) values in the subnanomolar range for certain mutations. This selectivity is crucial for developing targeted therapies for cancers associated with these mutations .

Pharmacological Implications

The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. Its effectiveness against resistant forms of kinases highlights its potential role in overcoming multidrug resistance (MDR) in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies :

- In Vivo Studies :

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are common synthetic routes for Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, and what key intermediates are involved?

- Methodology : The compound is often synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. For example, tert-butyl piperazine-1-carboxylate is reacted with 5-bromo-2-aminopyridine derivatives under inert conditions (e.g., nitrogen atmosphere) using catalysts like Pd₂(dba)₃ and ligands such as Xantphos. Reaction temperatures range from 80–100°C in solvents like 1,4-dioxane or THF .

- Key intermediates : 5-Bromo-2-aminopyridine and tert-butyl piperazine-1-carboxylate are critical precursors. Post-synthesis, purification involves column chromatography (silica gel, gradients of EtOAc/hexane) .

Q. How is structural validation performed for this compound, and what analytical techniques are prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming regiochemistry and purity. For example, the piperazine ring protons appear as broad singlets near δ 3.4–3.6 ppm, while the tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm .

- Complementary techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation. SHELX software is widely used for refining crystallographic data .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving sterically hindered pyridinyl groups in this compound?

- Methodology : Steric hindrance from the tert-butyl and piperazine groups often reduces reaction yields. Strategies include:

- Catalyst tuning : Use of bulky ligands (e.g., DavePhos) to stabilize Pd intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .

Q. What strategies address discrepancies in biological activity data for derivatives of this compound?

- Case study : Derivatives with modified pyridinyl or piperazine groups may show conflicting enzyme inhibition results (e.g., soluble epoxide hydrolase vs. HIF prolyl-hydroxylase).

- Resolution methods :

- Dose-response profiling : Validate activity across multiple concentrations to rule out assay-specific artifacts.

- Computational docking : Compare binding modes in target proteins (e.g., HIF-PH vs. sEH active sites) using software like AutoDock Vina .

Q. How can researchers mitigate decomposition during storage or handling of this compound?

- Stability challenges : The tert-butyl carbamate group is prone to hydrolysis under acidic/humid conditions.

- Mitigation protocols :

- Storage : Anhydrous environments (desiccated, under argon) at –20°C.

- Handling : Use of gloveboxes for moisture-sensitive reactions.

- Stabilizers : Addition of radical scavengers (e.g., BHT) in long-term storage solutions .

Q. Critical Considerations

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMULRXHUNOVPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471464 | |

| Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571188-59-5 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571188-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-(6-aminopyridin-3-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571188595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y3BU8W3TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.